Epicorazine B vs. A vs. C: Quantified Antibacterial Activity Gradient Against S. aureus
A direct head-to-head comparison within the same study demonstrates a clear activity gradient across the epicorazine series. Against S. aureus, epicorazine B exhibits an MIC of 50 µg/mL, which is 2-fold less active than epicorazine A (MIC 25 µg/mL) but 1.5-fold more active than epicorazine C (MIC 75 µg/mL) [1]. The comparator baseline includes ampicillin with an MIC of 0.05 µg/mL. This study provides the only available dataset where all three epicorazines were tested under identical experimental conditions, establishing a definitive potency rank order: epicorazine A > epicorazine B > epicorazine C.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 50 µg/mL |
| Comparator Or Baseline | Epicorazine A (25 µg/mL); Epicorazine C (75 µg/mL); Ampicillin baseline (0.05 µg/mL) |
| Quantified Difference | 2-fold less active than epicorazine A; 1.5-fold more active than epicorazine C |
| Conditions | In vitro antibacterial assay; activity-guided isolation from Podaxis pistillaris culture medium |
Why This Matters
For procurement decisions involving structure-activity relationship studies or assays requiring a defined potency baseline, epicorazine B provides an intermediate activity reference point that cannot be replicated by substituting epicorazine A or C.
- [1] Al-Fatimi MA, Jülich WD, Jansen R, Lindequist U. Bioactive components of the traditionally used mushroom Podaxis pistillaris. Evid Based Complement Alternat Med. 2006;3(1):87-92. doi:10.1093/ecam/nek008 View Source
